![molecular formula C10H11NO3 B1393395 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol CAS No. 1171919-89-3](/img/structure/B1393395.png)
3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol
Overview
Description
3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol is a chemical compound with the empirical formula C10H11NO3 . It is a heterocyclic building block used in early discovery research . The molecular weight of this compound is 193.20 .
Molecular Structure Analysis
The SMILES string of this compound is COc1cc(cnc1OC)C#CCO . The InChI is 1S/C10H11NO3/c1-13-9-6-8(4-3-5-12)7-11-10(9)14-2/h6-7,12H,5H2,1-2H3 . These strings provide a way to represent the molecular structure of the compound in a standard and human-readable way.Scientific Research Applications
Supramolecular Structures
Research on molecules closely related to 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol has shown their potential in forming supramolecular structures. For instance, a study by Cheng et al. (2011) examined a molecule with a similar structure, revealing its polarized molecular-electronic structure and its ability to form a hydrophilic tube via hydrogen bonds and aromatic π-π stackings. This indicates potential applications in understanding nucleic acid structures and functions (Cheng, Chen, Liu, Wu, & Guo, 2011).
Catalyst Development
A molecule structurally similar to 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol has been used in the development of ruthenium indenylidene-ether olefin metathesis catalysts. The study by Jimenez et al. (2012) demonstrates the formation of active ruthenium complexes indicating the potential of such molecules in catalyst development (Jimenez, Tolentino, Gallon, & Schrodi, 2012).
Molecular Assembly Studies
The solid-state assembly of prop-2-yn-1-ol and alkynediol complexes, as researched by Braga et al. (1997), showcases the significance of hydrogen-bond patterns in the solid state. This is relevant for designing materials and understanding intermolecular interactions (Braga, Grepioni, Walther, Heubach, Schmidt, Imhof, Görls, & Klettke, 1997).
Cyclization and Alkoxycarbonylation Studies
Research by Bacchi et al. (2005) on catalytic reactions involving prop-2-ynyl alpha-ketoesters, closely related to 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol, led to the formation of various heterocyclic derivatives. This study highlights the potential of such molecules in organic synthesis and chemical reaction studies (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Synthesis of Allenes
Erenler and Biellmann (2007) conducted research on the synthesis of pentafluorophenyl- and pyridinyl-3 allenes, using a reduction method involving propargylic acetates. This research is relevant for the synthesis of complex organic compounds (Erenler & Biellmann, 2007).
NMR Assignment of Organocatalysts
Yan-fang (2008) conducted a study involving NMR assignments for a derivative of a new chiral organocatalyst, illustrating the utility of such molecules in catalytic processes and NMR spectroscopy (Yan-fang, 2008).
Synthesis and Growth of NLO Materials
The synthesis and growth of a new nonlinear optical (NLO) material by Ganapayya et al. (2012) demonstrates the potential application of similar molecules in the development of NLO materials (Ganapayya, Jayarama, Sankolli, Hathwar, & Dharmaprakash, 2012).
properties
IUPAC Name |
3-(5,6-dimethoxypyridin-3-yl)prop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-9-6-8(4-3-5-12)7-11-10(9)14-2/h6-7,12H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJYEILCQKBSLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C#CCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263118 | |
Record name | 3-(5,6-Dimethoxy-3-pyridinyl)-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol | |
CAS RN |
1171919-89-3 | |
Record name | 3-(5,6-Dimethoxy-3-pyridinyl)-2-propyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5,6-Dimethoxy-3-pyridinyl)-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.